N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide is a compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol. This compound features a pyrazine ring substituted with a carboxamide group and a thiophene ring attached via a hydroxyethyl linker. It is a nitrogen-containing heterocyclic compound, which makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine in the presence of a coupling reagent. One common method involves the use of the Yamaguchi reaction, which employs 2,4,6-trichlorobenzoyl chloride as the coupling reagent along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.
Chemical Reactions Analysis
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and antitubercular properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound can also interfere with enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as pyrazinamide and its analogues. Pyrazinamide, for example, is a well-known antitubercular agent that works by disrupting membrane energetics and inhibiting membrane transport functions in Mycobacterium tuberculosis . Similar compounds include:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXDGGPWHXSHCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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